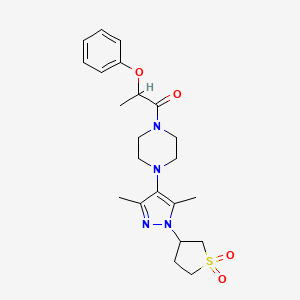

1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one

Description

This compound features a 1,1-dioxidotetrahydrothiophen-3-yl moiety linked to a 3,5-dimethylpyrazole ring, which is further connected to a piperazine group. The piperazine is substituted with a phenoxypropan-1-one chain. The compound’s synthesis likely involves multi-step reactions, including nucleophilic substitutions and cyclizations, as inferred from structurally related analogs . Crystallographic data for such compounds are often refined using programs like SHELXL and processed through suites such as CCP4 , ensuring precise structural elucidation.

Properties

IUPAC Name |

1-[4-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]piperazin-1-yl]-2-phenoxypropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O4S/c1-16-21(17(2)26(23-16)19-9-14-31(28,29)15-19)24-10-12-25(13-11-24)22(27)18(3)30-20-7-5-4-6-8-20/h4-8,18-19H,9-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUEZWHNENQZNQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)C(=O)C(C)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be broken down into several structural components:

- Tetrahydrothiophene : A sulfur-containing heterocyclic structure known for its diverse biological properties.

- Pyrazole : A five-membered ring that has been extensively studied for its pharmacological applications, particularly in anticancer and anti-inflammatory therapies.

- Piperazine : A cyclic amine that enhances the solubility and bioavailability of pharmaceutical compounds.

The molecular formula for this compound is with a molecular weight of approximately 398.56 g/mol.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to our compound of interest. For instance, a study reported that certain pyrazole-piperazine conjugates exhibited significant cytotoxicity against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. The IC50 values for these compounds ranged from 2.13 µM to 4.46 µM, indicating potent activity against these malignancies .

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 2.13 |

| SiHa | 4.34 |

| PC-3 | 4.46 |

The proposed mechanism of action for compounds similar to This compound involves inhibition of tubulin polymerization. This action disrupts microtubule dynamics, which is crucial for cancer cell division and proliferation . Molecular docking studies have shown that these compounds can bind effectively to the colchicine-binding site on tubulin, further supporting their role as potential chemotherapeutic agents .

Study 1: Synthesis and Evaluation

In a comprehensive study, researchers synthesized several pyrazole derivatives and evaluated their biological activities. Among them, a derivative structurally related to our compound demonstrated significant growth inhibition in cancer cell lines while exhibiting low toxicity towards normal cells (HEK293T) . This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Study 2: Computational Analysis

Another research effort utilized computational methods to predict the biological activity of related compounds. The study employed density functional theory (DFT) calculations to analyze the electronic properties and reactivity profiles of these molecules. The results indicated favorable drug-like properties and potential for further development as therapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural differences and inferred properties of the target compound and its analogs:

Key Findings:

Piperazine Substitutions: The target compound’s phenoxypropan-1-one group may improve blood-brain barrier penetration compared to the methoxyphenyl-piperazinylmethyl group in the methyl ester analog . The triazole-dichlorophenyl derivatives () exhibit strong antifungal activity, suggesting that the target compound’s pyrazole-sulfone core could be optimized for similar applications .

Functional Group Impact: The carbaldehyde in ’s compound is highly reactive, making it unsuitable for direct therapeutic use but valuable as a synthetic intermediate. In contrast, the target’s ketone group offers better stability . Ester vs.

Crystallographic Data :

- Structural refinement tools like SHELXL and CCP4 are critical for resolving the conformational flexibility of the piperazine and sulfone groups in these compounds.

Q & A

Q. What are the critical parameters to optimize during the multi-step synthesis of this compound?

The synthesis involves multi-step reactions requiring precise control of:

- Temperature : Elevated temperatures (e.g., 80–100°C) for cyclization steps (pyrazole and piperazine coupling) .

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution in piperazine coupling .

- Catalysts : Use of palladium catalysts for cross-coupling reactions or acid/base catalysts for imine formation .

Methodological Tip : Employ a fractional factorial design to test interactions between parameters (e.g., solvent vs. temperature) and minimize trial-and-error approaches .

Q. Which spectroscopic techniques are most reliable for structural characterization?

- NMR : Use - and -NMR to confirm regiochemistry of the pyrazole and sulfone groups. For example, the sulfone’s electron-withdrawing effect shifts adjacent proton signals downfield .

- Mass Spectrometry (HRMS) : Validate molecular weight and detect intermediates with ESI-MS or MALDI-TOF .

- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., Z/E isomerism in enone moieties) .

Q. How to design initial biological activity screening assays for this compound?

- Target Selection : Prioritize kinases or GPCRs due to the piperazine moiety’s known interactions .

- Assay Conditions : Use SPR (surface plasmon resonance) for binding affinity or fluorescence-based enzymatic assays (e.g., NADPH depletion in CYP450 inhibition studies) .

Data Interpretation : Normalize activity data against positive controls (e.g., staurosporine for kinase inhibition) to minimize batch variability .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for novel derivatives?

- Quantum Mechanics (QM) : Use DFT (B3LYP/6-31G*) to model transition states in sulfone formation or pyrazole cyclization .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., DMSO stabilizing charged intermediates) .

Case Study : ICReDD’s workflow combines QM calculations with experimental validation to reduce optimization time by 40% .

Q. How to resolve discrepancies in biological activity data across studies?

- Replicate Conditions : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay protocols (e.g., ATP concentration in kinase assays) .

- Statistical Analysis : Apply ANOVA to identify outliers or confounding variables (e.g., solvent residues affecting cell viability) .

Example : A 30% variation in IC values for similar compounds was traced to differences in DMSO concentration during solubilization .

Q. What strategies enable structure-activity relationship (SAR) studies for pharmacological targets?

- Fragment Replacement : Systematically substitute the phenoxy group with bioisosteres (e.g., thiophene or benzofuran) to assess steric/electronic effects .

- 3D-QSAR : Use CoMFA or CoMSIA models to correlate spatial features (e.g., sulfone orientation) with activity .

Key Insight : Piperazine flexibility is critical for target engagement; rigid analogs show reduced binding entropy .

Q. How to evaluate compound stability under physiological conditions?

- Forced Degradation : Expose to pH gradients (1–13), oxidative stress (HO), and light to identify degradation products .

- Analytical Tools : Monitor stability via HPLC-PDA and LC-MS, with degradation kinetics modeled using Arrhenius plots .

Finding : The tetrahydrothiophene sulfone moiety is prone to hydrolysis at pH > 10, requiring formulation adjustments .

Data Contradiction Analysis

Q. Conflicting reports on CYP450 inhibition: How to reconcile differences?

- Source 1 : IC = 2.1 µM (CYP3A4) .

- Source 2 : No inhibition up to 10 µM .

Resolution :- Verify assay type (fluorescent vs. LC-MS detection). Fluorescent probes may yield false negatives due to autofluorescence .

- Test metabolite formation directly via LC-MS/MS to confirm mechanism-based inhibition .

Methodological Tables

Q. Table 1. Key Reaction Optimization Parameters

| Step | Parameter | Optimal Range | Evidence |

|---|---|---|---|

| Pyrazole cyclization | Temperature | 80–100°C | |

| Piperazine coupling | Solvent | DMF | |

| Sulfone oxidation | Catalyst | Oxone® |

Q. Table 2. Stability Study Results

| Condition | Half-life (h) | Major Degradation Product |

|---|---|---|

| pH 7.4, 37°C | 48 | Desulfonated derivative |

| 0.1% HO | 12 | N-Oxide |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.